15-氨基十五烷酸

描述

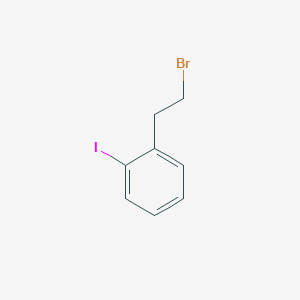

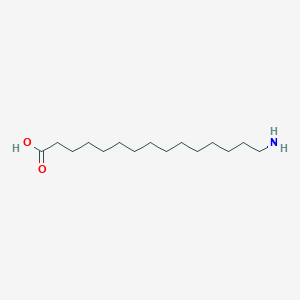

15-Aminopentadecanoic Acid (CAS:17437-21-7) is a linear, long-chain fatty acid featuring a primary amine (-NH2) functional group at the ω-end, and a carboxylic acid (-COOH) group at the α-end . It has found applications in the development of targeted drug delivery systems, exploiting the amine functionality for conjugation to targeting moieties such as antibodies or peptides .

Synthesis Analysis

Long-chain fatty acid derivatives, unbranched fatty acid (15-aminopentadecanoic acid, APDA) were readily synthesized . The synthesis involved conjugating pentadecanoic acid (PDA) with radiogallium-labeled fatty acids .Molecular Structure Analysis

The 15-aminopentadecanoic acid molecule contains a total of 48 bond(s); 17 non-H bond(s), 1 multiple bond(s), 14 rotatable bond(s), 1 double bond(s), 1 carboxylic acid(s) (aliphatic), 1 primary amine(s) (aliphatic) and 1 hydroxyl group(s) .Chemical Reactions Analysis

The primary amine and carboxylic acid groups on 15-Aminopentadecanoic Acid enable a wide array of chemical reactions, facilitating the construction of diverse molecular architectures . It is an essential building block in the synthesis of various therapeutic agents, including peptide mimetics, lipid-based drug carriers, and prodrugs .Physical And Chemical Properties Analysis

15-Aminopentadecanoic Acid has a chemical formula of C15H31NO2 and a molecular weight of 257.40 . It is a linear, long-chain fatty acid featuring a primary amine (-NH2) functional group at the ω-end, and a carboxylic acid (-COOH) group at the α-end .科学研究应用

医学影像和诊断

- 使用放射性碘标记脂肪酸进行心肌成像:放射性碘标记脂肪酸,例如碘-123 标记的 15-(对碘苯基)十五烷酸 (IPPA) 及其类似物,用于心肌成像。由于其延迟的心肌清除,这些化合物允许进行单光子发射断层扫描成像。这种成像技术对于评估心脏疾病和心脏中的能量底物代谢特别有用 (Knapp & Kropp, 1995).

癌症研究

- 了解结肠癌中的 15-脂氧合酶:对 13-S-羟基十八碳二烯酸 (13-S-HODE)(15-脂氧合酶 (15-LOX) 代谢的产物)的研究揭示了其在人类结肠癌中的作用。观察到结肠癌表现出 15-LOX-1 表达和 13-S-HODE 水平降低,表明可能与癌症进展有关 (Shureiqi 等人,1999).

生化研究

- 合成标记氨基酸用于医学研究:15N 标记氨基酸(如 L-[15N]丙氨酸)的合成对于研究人体医学中的蛋白质平衡非常重要。这些标记氨基酸为放射性示踪剂提供了一种更安全的替代品,用于研究临床研究中的蛋白质和核酸合成 (Mocanu 等人,1982).

化学合成和催化

- 有机化学中的催化应用:在脱铝 HY 沸石的催化下,15-羟基十五烷酸环化成 15-十五烷内酯,证明了在有机合成中的关键应用。在浓缩甲苯溶液中进行的这个反应突出了沸石在促进特定化学转化中的作用 (Ookoshi & Onaka, 1998).

营养与健康

- 乳脂摄入量与健康结果:涉及血清十五烷酸 (15:0)(表示乳脂摄入量)的研究已与心血管疾病和死亡率联系起来。一项研究表明,较高水平的 15:0 与较低的心血管疾病风险相关,表明其在膳食评估和健康结果中的重要性 (Trieu 等人,2021).

作用机制

Target of Action

15-Aminopentadecanoic Acid, with its unique bifunctional structure, has been utilized in the development of targeted drug delivery systems . The compound’s primary targets are often specific cells or tissues that are identified by conjugating the compound to targeting moieties such as antibodies or peptides .

Mode of Action

The compound interacts with its targets primarily through its terminal carboxylic acid and amine groups . The amino group (NH2) is reactive with carboxylic acids, activated NHS esters, carbonyls (ketone, aldehyde), etc . The terminal carboxylic acid can react with primary amine groups of activated NHS ester to form a stable amide bond . This allows the compound to be conjugated to various molecules, enhancing its versatility as a scaffold for pharmaceutical research and development .

Biochemical Pathways

Given its role in the development of targeted drug delivery systems , it can be inferred that the compound may influence a variety of pathways depending on the specific drug or therapeutic agent it is conjugated with.

Pharmacokinetics

A study on radiogallium-labeled long-chain fatty acid derivatives, which include pentadecanoic acid, provides some insights . The study found that these compounds were chemically stable and had initial uptakes in the heart at 0.5 min postinjection . For clinical application as myocardial metabolic imaging agents, further structural modifications are required to increase their uptake in the heart .

Result of Action

The molecular and cellular effects of 15-Aminopentadecanoic Acid’s action largely depend on the specific drug or therapeutic agent it is conjugated with. As a component of targeted drug delivery systems, the compound can help deliver drugs more effectively to their intended targets, potentially enhancing the efficacy of the treatment .

安全和危害

属性

IUPAC Name |

15-aminopentadecanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H31NO2/c16-14-12-10-8-6-4-2-1-3-5-7-9-11-13-15(17)18/h1-14,16H2,(H,17,18) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LDOUJNADNJHDOO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CCCCCCCN)CCCCCCC(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H31NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701311411 | |

| Record name | 15-Aminopentadecanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701311411 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

257.41 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

15-Aminopentadecanoic acid | |

CAS RN |

17437-21-7 | |

| Record name | 15-Aminopentadecanoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=17437-21-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 15-Aminopentadecanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701311411 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-{2-[(2-hydroxyethyl)amino]-1H-benzimidazol-1-yl}-1-phenylethanone hydrobromide](/img/structure/B3109626.png)

![1-[1-(3-Amino-propyl)-piperidin-4-yl]-imidazolidin-2-one](/img/structure/B3109628.png)